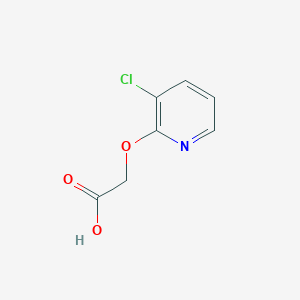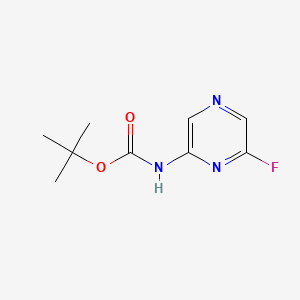![molecular formula C9H18ClN B13508573 (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-1,6,6-trimethylbicyclo[211]hexan-5-amine hydrochloride is a compound that belongs to the bicyclo[211]hexane family These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the cycloaddition process . The resulting bicyclo[2.1.1]hexane intermediate can then be further functionalized to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and may require specialized equipment and glassware . Alternative methods, such as the use of visible-light-driven photocatalysis, are being explored to improve the scalability and efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield a nitroso or nitro derivative, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of strained bicyclic structures on biological activity. It may serve as a scaffold for designing new bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The strained bicyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool for drug design .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, bicyclo[1.1.1]pentane shares some structural similarities with bicyclo[2.1.1]hexane but has different physicochemical properties.
Bicyclo[3.1.0]hexane:
Uniqueness
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group. This combination of features makes it a valuable compound for studying the effects of strain and stereochemistry on chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H18ClN |
|---|---|
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-4-5-9(8,3)7(6)10;/h6-7H,4-5,10H2,1-3H3;1H/t6-,7?,9+;/m1./s1 |
Clave InChI |
YUJNJAQNHBIIRO-KUCGMDDESA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1N)C2(C)C.Cl |
SMILES canónico |
CC1(C2CCC1(C2N)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



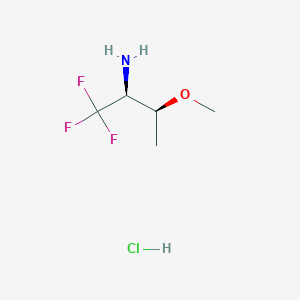
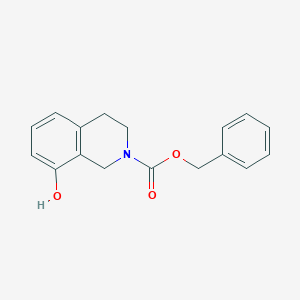

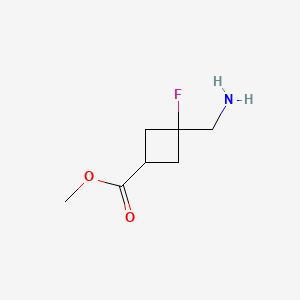


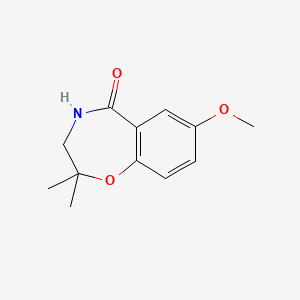
![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
